2-(2-(4-acetamidophenylsulfonamido)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(2-(4-Acetamidophenylsulfonamido)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-acetamidophenylsulfonamido)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Acetamide Formation: The acetamide group is formed by acetylation of the amine group using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiazole-sulfonamide intermediate with 3,5-dimethylaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-
Properties
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-13-8-14(2)10-17(9-13)23-20(27)11-18-12-30-21(24-18)25-31(28,29)19-6-4-16(5-7-19)22-15(3)26/h4-10,12H,11H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGDKVOVYUQFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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